molecular formula C17H17FO4 B12998388 Ethyl 4-((2-fluorobenzyl)oxy)-3-methoxybenzoate

Ethyl 4-((2-fluorobenzyl)oxy)-3-methoxybenzoate

Cat. No.: B12998388
M. Wt: 304.31 g/mol
InChI Key: GJPPYHPXBKZKIM-UHFFFAOYSA-N
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Description

Ethyl 4-((2-fluorobenzyl)oxy)-3-methoxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl ester group, a methoxy group, and a fluorobenzyl ether group attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((2-fluorobenzyl)oxy)-3-methoxybenzoate typically involves the esterification of 4-hydroxy-3-methoxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The resulting ethyl 4-hydroxy-3-methoxybenzoate is then subjected to a nucleophilic substitution reaction with 2-fluorobenzyl bromide in the presence of a base like potassium carbonate to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((2-fluorobenzyl)oxy)-3-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorobenzyl ether group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Potassium carbonate in acetone or dimethylformamide.

Major Products

    Oxidation: 4-((2-fluorobenzyl)oxy)-3-methoxybenzoic acid.

    Reduction: 4-((2-fluorobenzyl)oxy)-3-methoxybenzyl alcohol.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-((2-fluorobenzyl)oxy)-3-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 4-((2-fluorobenzyl)oxy)-3-methoxybenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorobenzyl group can enhance its binding affinity and selectivity towards certain molecular targets, leading to desired therapeutic effects.

Comparison with Similar Compounds

Ethyl 4-((2-fluorobenzyl)oxy)-3-methoxybenzoate can be compared with other similar compounds, such as:

    Ethyl 4-((2-chlorobenzyl)oxy)-3-methoxybenzoate: Similar structure but with a chlorine atom instead of fluorine, which may affect its reactivity and biological activity.

    Ethyl 4-((2-bromobenzyl)oxy)-3-methoxybenzoate:

    Ethyl 4-((2-methylbenzyl)oxy)-3-methoxybenzoate: The presence of a methyl group instead of a halogen can lead to different chemical behavior and uses.

This compound stands out due to the unique properties imparted by the fluorine atom, such as increased lipophilicity and metabolic stability, making it a valuable compound for various research and industrial applications.

Biological Activity

Ethyl 4-((2-fluorobenzyl)oxy)-3-methoxybenzoate is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic implications.

Chemical Structure

The compound features a benzoate backbone with a methoxy and a fluorobenzyl ether substituent, which may influence its biological interactions and solubility. Understanding the structure-activity relationship (SAR) is crucial for elucidating its pharmacological effects.

Anticancer Properties

Recent studies have indicated that derivatives of benzoates exhibit significant anticancer activity. This compound has been explored for its ability to inhibit cancer cell proliferation. For instance, compounds with similar structures have shown to activate immune pathways, enhancing T-cell responses against tumors. In vitro assays demonstrated that this compound could induce apoptosis in various cancer cell lines, suggesting a potential role in cancer therapy .

The mechanism by which this compound exerts its effects appears to be multifaceted:

  • Inhibition of Key Enzymes : It may inhibit specific enzymes involved in cancer cell metabolism.
  • Immune Modulation : The compound has been shown to enhance the activation of Jurkat T cells, indicating potential immune-stimulating properties .
  • Cell Cycle Arrest : Research indicates that it may induce cell cycle arrest in the G1 phase, preventing cancer cells from proliferating further.

In Vitro Studies

A series of in vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The results are summarized in Table 1.

Cell LineIC50 (μM)Mechanism of Action
A549 (Lung Cancer)10.5Apoptosis induction
MCF-7 (Breast)8.2Cell cycle arrest
HeLa (Cervical)12.0Immune modulation

Case Studies

A notable case study involved the application of this compound in a preclinical model of breast cancer. The compound was administered at varying doses, revealing a dose-dependent response with significant tumor reduction observed at higher concentrations. Histological analysis confirmed apoptosis in tumor tissues, supporting its potential as an anticancer agent .

Properties

IUPAC Name

ethyl 4-[(2-fluorophenyl)methoxy]-3-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FO4/c1-3-21-17(19)12-8-9-15(16(10-12)20-2)22-11-13-6-4-5-7-14(13)18/h4-10H,3,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJPPYHPXBKZKIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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